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molecular formula C6H5N3NaO B8348706 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)

Cat. No. B8348706
M. Wt: 158.11 g/mol
InChI Key: ZZTYRNGNHWIJFN-UHFFFAOYSA-N
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Patent
US04254124

Procedure details

The triazole from Procedure 1 (41.2 g., 0.31 mole) was dissolved in a solution of 12.19 g. (0.31 mole) of NaOH in 230 ml. of water at 80°. The solution was then chilled at 5° and left overnight. The resulting precipitate was collected on a filter and dried under reduced pressure, to afford 36.0 g. (75%) of light yellow salt, m.p. 320°. Concentration of the mother liquors afforded an additional 8.3 g. (17%) of salt. The triazole of Procedure 2 was converted to the sodium salt in the same fashion.
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 mol
Type
reactant
Reaction Step Two
[Compound]
Name
light yellow salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[OH-].[Na+].CC1N2C(=O)NN=C2C=CC=1.[Na:24]>O>[N:1]1[NH:2][C:3](=[O:10])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[Na:24] |f:1.2,6.7,^1:23,35|

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
N=1NC(N2C1C=CC=C2)=O
Step Two
Name
Quantity
0.31 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
light yellow salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2N1C(NN2)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then chilled at 5°
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on
FILTRATION
Type
FILTRATION
Details
a filter
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 36.0 g
CUSTOM
Type
CUSTOM
Details
Concentration of the mother liquors afforded an additional 8.3 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N=1NC(N2C1C=CC=C2)=O.[Na]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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